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Compound of Interest

Compound Name: 1,1-Difluoroacetone

Cat. No.: B1306852

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,1-Difluoroacetone (1,1-difluoropropan-2-one), a fluorinated ketone of interest in various
chemical research domains. This document summarizes available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant
experimental protocols, and presents visualizations to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, 1°F
NMR, IR, and Mass Spectrometry analyses of 1,1-Difluoroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
6.15 Triplet (t) 54.3 CHF2
2.20 Singlet (s) - CHs

13C NMR Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1306852?utm_src=pdf-interest
https://www.benchchem.com/product/b1306852?utm_src=pdf-body
https://www.benchchem.com/product/b1306852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

195.2 Triplet (t) 34.5 C=0

116.5 Triplet (t) 238.5 CHF

24.8 Singlet (s) CHs

19F NMR Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

-128.2 Doublet (d) 54.3 CHF2

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
~1740 Strong C=0 Stretch
~2950-3000 Medium C-H Stretch (sp?3)
~1100-1300 Strong C-F Stretch

Mass Spectrometry (MS)

m/z Relative Abundance (%) Proposed Fragment
94 ~20 [M]* (Molecular lon)
79 ~10 [M - CHs]*

51 ~100 [CHF2]* (Base Peak)
43 ~80 [CHsCOJ*

Experimental Protocols
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The data presented in this guide are typically acquired using standard spectroscopic
techniques. While specific instrument parameters may vary, the following provides a general
overview of the methodologies.

NMR Spectroscopy

A solution of 1,1-Difluoroacetone is prepared in a deuterated solvent, commonly chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
1H, 13C, and *°F NMR spectra are then acquired on a high-field NMR spectrometer. For 13C and
19F NMR, proton decoupling is often employed to simplify the spectra.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like 1,1-Difluoroacetone, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride,
CCla) can be analyzed in a liquid cell. The spectrum is typically recorded over the mid-infrared
range (4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a
mass analyzer. The volatile 1,1-Difluoroacetone is introduced into the ion source, where it is
bombarded with high-energy electrons, causing ionization and fragmentation. The resulting
ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

To further elucidate the relationships and processes described, the following diagrams are
provided.
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Spectroscopic Analysis Data Acquisition & Processing
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1,1-Difluoroacetone IR Spectroscopy
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Click to download full resolution via product page

A general workflow for the spectroscopic analysis of a chemical compound.
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Key fragmentation pathways of 1,1-Difluoroacetone in mass spectrometry.
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Expected NMR correlations for 1,1-Difluoroacetone.

» To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Difluoroacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1306852#spectroscopic-data-for-1-1-difluoroacetone-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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